molecular formula C20H22N2O2S B12669917 3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS No. 83863-65-4

3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Cat. No.: B12669917
CAS No.: 83863-65-4
M. Wt: 354.5 g/mol
InChI Key: XFZXKHZEHPBOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 281-130-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make polyvinyl chloride (PVC) flexible and soft. This compound is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the production of flexible plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is as follows:

Phthalic anhydride+2 2-ethylhexanolBis(2-ethylhexyl) phthalate+Water\text{Phthalic anhydride} + 2 \text{ 2-ethylhexanol} \rightarrow \text{Bis(2-ethylhexyl) phthalate} + \text{Water} Phthalic anhydride+2 2-ethylhexanol→Bis(2-ethylhexyl) phthalate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified by vacuum distillation to obtain high-purity bis(2-ethylhexyl) phthalate.

Types of Reactions:

    Hydrolysis: Bis(2-ethylhexyl) phthalate can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of phthalic acid and 2-ethylhexanol.

    Oxidation: It can be oxidized to form phthalic acid and other oxidation products.

    Substitution: The ester groups can be substituted by other alcohols or amines under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Alcohols or amines in the presence of a catalyst.

Major Products:

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Various esters or amides depending on the substituting reagent.

Scientific Research Applications

Bis(2-ethylhexyl) phthalate is extensively studied for its applications in various fields:

    Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in a wide range of products including cables, flooring, and medical devices.

    Biology: Studied for its effects on human health and the environment due to its widespread use and potential as an endocrine disruptor.

    Medicine: Investigated for its potential toxicological effects and its role in the development of certain medical conditions.

    Industry: Used in the manufacture of flexible plastics, adhesives, and coatings.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility and reducing their brittleness. On a molecular level, it can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis. This interaction can lead to various biological effects, including endocrine disruption.

Comparison with Similar Compounds

    Dibutyl phthalate: Another commonly used plasticizer with similar applications but different physical properties.

    Diisononyl phthalate: Used as a plasticizer with lower volatility and better performance in high-temperature applications.

    Diisodecyl phthalate: Similar to diisononyl phthalate but with a longer alkyl chain, providing different plasticizing properties.

Uniqueness: Bis(2-ethylhexyl) phthalate is unique due to its balance of cost, performance, and availability. It provides excellent plasticizing properties for PVC, making it one of the most widely used plasticizers in the industry. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers.

Properties

CAS No.

83863-65-4

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H22N2O2S/c1-16-8-10-19(11-9-16)25(23,24)22-13-12-20(15-21,17(2)14-22)18-6-4-3-5-7-18/h3-11,17H,12-14H2,1-2H3

InChI Key

XFZXKHZEHPBOOY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C#N)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.